JPE-1375

Pharmacodynamics In Vivo Efficacy C5aR1 Antagonism

Researchers face confounding off-target effects from cyclic C5aR1 antagonists like PMX53 (NK2/MrgX2 interactions). JPE-1375 is a linear peptidomimetic designed for enhanced receptor specificity. - **Selective C5aR1 antagonism**: IC50 = 111 nM (human C5aR), active on murine C5aR - **Short pharmacokinetic profile**: t1/2 = 0.13 h, ET50 = 1.3 h - ideal for acute, time-resolved studies - **Cleaner mechanistic data**: Eliminates NK2/MrgX2 confounds vs. PMX53 - **Validated in vivo**: Mouse Arthus reaction & renal fibrosis models; ocular AMD research application

Molecular Formula C49H63FN10O9
Molecular Weight 955.1 g/mol
Cat. No. B12394651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJPE-1375
Molecular FormulaC49H63FN10O9
Molecular Weight955.1 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5
InChIInChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35-,36-,37-,38-,39-,40-/m0/s1
InChIKeyHXKFHHNEFCZKPG-OAKHNGAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JPE-1375 Procurement Guide: Understanding This Peptidomimetic C5aR1 Antagonist for Inflammation & Complement Research


JPE-1375 is a hexameric linear peptidomimetic small molecule (MW 955.08) [1] that functions as a selective antagonist of the complement C5a receptor 1 (C5aR1/CD88) . It was developed through systematic optimization of cyclic peptide C5aR1 antagonist backbones, particularly PMX53, to improve receptor specificity and in vivo activity [2]. JPE-1375 inhibits C5a binding to human C5aR with an IC₅₀ of 111 nM in transfected HEK-293 cells [3] and demonstrates high microsomal stability and activity in murine models [4].

Linear peptidomimetic C5aR1 antagonist with reported receptor specificity improvement
Transient pharmacodynamic profile supports time-resolved in vivo blockade
Cross-species activity supports murine complement inflammation models

Why JPE-1375 Cannot Be Simply Replaced with Another C5aR1 Antagonist: A Comparator-Based Analysis


While multiple C5aR1 antagonists exist (PMX53, PMX205, avacopan, W-54011, DF2593A), substitution with JPE-1375 is not straightforward. JPE-1375 is a linear peptidomimetic designed specifically to reduce off-target activities seen with earlier cyclic peptides like PMX53 (e.g., NK2 and MrgX2 receptor interactions) [1]. Its in vivo active duration is significantly shorter than PMX53 (<2 hours vs. up to 6 hours), making it more suitable for acute, time-defined studies [2]. Its pharmacokinetic profile, characterized by a very short half-life (0.13 h) and low volume of distribution at steady state (Vss 0.66 μg/mL), contrasts sharply with PMX53 (t1/2 1.30 h, Vss 8.11 μg/mL) [3]. Furthermore, JPE-1375's potency in inhibiting PVL-induced cytotoxicity is not equivalent to avacopan, PMX205, or W-54011, as shown in head-to-head studies [4]. These quantifiable differences mandate compound-specific selection based on experimental goals rather than simple class-level substitution.

Attribute
JPE-1375
PMX53 / Other Antagonists
In Vivo PD Duration
Short, suited for acute blockade
Extended (PMX53); may limit temporal control
Off-Target Profile
Designed for reduced NK2/MrgX2 interaction
PMX53 has known NK2/MrgX2 activity; may confound signaling readouts
PVL Cytoprotection
No significant protective shift in PVL assays
Avacopan, PMX205, W-54011 demonstrate protective shifts; preferred for PVL research

JPE-1375: Head-to-Head Quantitative Differentiation Against Key Comparators


In Vivo Pharmacodynamic Duration: JPE-1375 Exhibits Significantly Shorter ET50 than PMX53 in Mouse Model

In a head-to-head comparison using a mouse C5a pharmacodynamic model, JPE-1375 demonstrated a significantly shorter in vivo active duration compared to PMX53 [1]. This difference is critical for experimental designs requiring acute, time-defined C5aR1 blockade.

In Vivo PD Duration
Head-to-head
ET50 1.3 h (JPE-1375) vs 14.0 h (PMX53)
90.7% shorter
Supports time-defined C5aR1 blockade studies
Mouse model, 1 mg/kg i.v., PMN mobilization
Pharmacodynamics In Vivo Efficacy C5aR1 Antagonism

Pharmacokinetic Differentiation: JPE-1375's Rapid Clearance and Minimal Distribution Volume vs. PMX53

Direct pharmacokinetic analysis following a single 1 mg/kg i.v. dose in WT mice revealed stark differences in elimination and distribution parameters between JPE-1375 and PMX53 [1].

PK Profile
Head-to-head
t1/2 0.13 vs 1.30 h; Vss 0.66 vs 8.11 µg/mL
10–14.8× lower values for JPE-1375
Rapid clearance supports clean on/off PD profile
C57BL/6J mice, single i.v. 1 mg/kg
Pharmacokinetics Drug Metabolism In Vivo Exposure

PVL Cytotoxicity Protection: JPE-1375 Shows Lower Protective Efficacy than Avacopan, PMX205, and W-54011 In Vitro

A 2024 study tested six C5aR (ant)agonists head-to-head for their ability to attenuate Panton-Valentine leukocidin (PVL)-induced cytotoxicity on human PMNs [1]. JPE-1375 was included but did not achieve the significant EC50 shifts observed with other compounds.

PVL Cytoprotection
Head-to-head
No significant EC50 shift for JPE-1375; comparators produce 3.6–4.3× shifts
JPE-1375 may not be appropriate for PVL assays
Human PMN in vitro assay; consider avacopan, PMX205, W-54011
PVL Cytotoxicity Staphylococcus aureus C5aR1 Antagonism

Receptor Specificity: JPE-1375 Was Engineered to Reduce PMX53's Off-Target Activities

JPE-1375 was developed through rational design to improve upon the receptor specificity of its predecessor, PMX53 [1]. PMX53 has documented off-target activity at tachykinin NK2 and MrgX2 receptors, which can confound results in certain experimental systems [2].

Receptor Specificity
Data to verify
Designed to reduce off-target NK2/MrgX2 activity vs PMX53
Potential cleaner tool for C5aR1-focused studies
Limited direct profiling data; verify in relevant assay
Receptor Selectivity Off-Target Effects Drug Design

Optimal Research Applications for JPE-1375 Based on Quantitative Differentiation Evidence


Acute In Vivo Pharmacodynamic Studies Requiring Rapid On/Off C5aR1 Blockade

JPE-1375's short median effective time (ET50 = 1.3 h for PMN mobilization) and rapid clearance (t1/2 = 0.13 h) make it the preferred tool compound for experiments needing transient, well-defined C5aR1 inhibition, such as in acute inflammation models or time-resolved signaling studies [1].

Murine Models of Complement-Driven Inflammation (Arthus Reaction, Renal Fibrosis)

JPE-1375 exhibits high activity on murine C5aR and has been successfully employed in a mouse reverse passive Arthus reaction model and an experimental renal fibrosis model [1]. Its balanced human/murine potency (IC₅₀ = 111 nM on human C5aR) makes it a robust cross-species research tool for preclinical inflammation studies [2].

Experiments Requiring Minimized Off-Target Signaling (NK2/MrgX2)

Where PMX53's known off-target activities at NK2 and MrgX2 receptors could confound interpretation, JPE-1375's improved receptor specificity design offers a cleaner alternative for C5aR1-focused mechanistic studies [1].

Ophthalmic Research (Geographic Atrophy / Dry AMD)

JPE-1375 was advanced to preclinical development by Jerini Ophthalmic specifically for geographic atrophy in dry age-related macular degeneration, targeting complement-driven inflammation in the eye [1]. This validated application supports its use in ocular complement research.

Application
Selection Property
Validation Focus
Acute Inflammation PD Studies
Transient C5aR1 blockade profile
Time-resolved PMN mobilization endpoints
Murine Complement Models (Arthus, Fibrosis)
Cross-species C5aR activity
In vivo complement inflammation readouts
C5aR1-Specific Mechanistic Studies
Reported reduced off-target interactions vs PMX53
Confirm absence of NK2/MrgX2 activity in assay
Ocular Complement Research
Preclinical ocular pathology model compatibility
Retinal complement pathway endpoints

Technical Documentation Hub

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36 linked technical documents
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